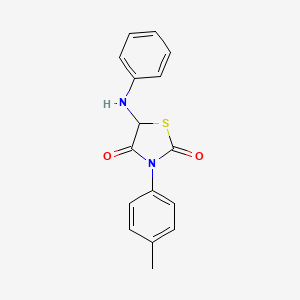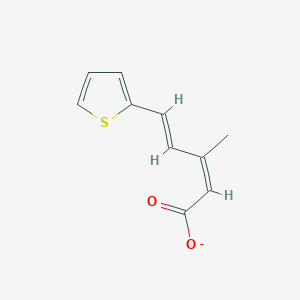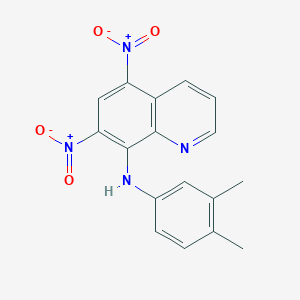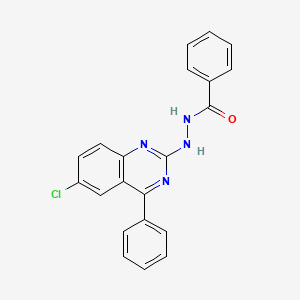
3-(4-Methylphenyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Metilfenil)-5-(fenilamino)-1,3-tiazolidina-2,4-diona es un compuesto orgánico sintético que pertenece a la clase de las tiazolidindionas. Este compuesto se caracteriza por un anillo de tiazolidina fusionado con una estructura de diona, y tiene tanto un grupo fenilamino como un grupo metilfenil unidos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(4-Metilfenil)-5-(fenilamino)-1,3-tiazolidina-2,4-diona típicamente involucra la reacción de 4-metilbenzaldehído con tiosemicarbazida para formar un intermedio de tiosemicarbazona. Este intermedio luego sufre ciclización con ácido cloroacético para producir el compuesto de tiazolidindiona deseado. Las condiciones de reacción a menudo incluyen el uso de un solvente como etanol o metanol, y la reacción típicamente se lleva a cabo bajo condiciones de reflujo para asegurar una ciclización completa.
Métodos de producción industrial
En un entorno industrial, la producción de 3-(4-Metilfenil)-5-(fenilamino)-1,3-tiazolidina-2,4-diona puede involucrar rutas sintéticas similares pero a una escala mayor. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean pasos de purificación como la recristalización o la cromatografía para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(4-Metilfenil)-5-(fenilamino)-1,3-tiazolidina-2,4-diona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir la estructura de la diona en un diol.
Sustitución: El grupo fenilamino puede sufrir reacciones de sustitución electrófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución electrófila a menudo requieren catalizadores como ácidos de Lewis.
Principales productos formados
Oxidación: Sulfoxidos y sulfonas.
Reducción: Dioles.
Sustitución: Varios derivados sustituidos dependiendo del electrófilo utilizado.
Aplicaciones Científicas De Investigación
3-(4-Metilfenil)-5-(fenilamino)-1,3-tiazolidina-2,4-diona tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de agentes terapéuticos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 3-(4-Metilfenil)-5-(fenilamino)-1,3-tiazolidina-2,4-diona involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Por ejemplo, puede inhibir ciertas enzimas involucradas en las vías metabólicas o interactuar con receptores para alterar la señalización celular. Las vías y los objetivos exactos dependen de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos similares
3-(4-Metilfenil)-5-(fenilamino)-1,3-tiazolidina-2,4-diona: Único debido a su patrón de sustitución específico y núcleo de tiazolidindiona.
Rosiglitazona: Otra tiazolidindiona utilizada como agente antidiabético.
Pioglitazona: Similar a la rosiglitazona, utilizada en el tratamiento de la diabetes tipo 2.
Singularidad
3-(4-Metilfenil)-5-(fenilamino)-1,3-tiazolidina-2,4-diona es única debido a su estructura química específica, que le confiere propiedades químicas y biológicas distintas. Su combinación de un núcleo de tiazolidindiona con grupos fenilamino y metilfenil la convierte en un compuesto versátil para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C16H14N2O2S |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
5-anilino-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H14N2O2S/c1-11-7-9-13(10-8-11)18-15(19)14(21-16(18)20)17-12-5-3-2-4-6-12/h2-10,14,17H,1H3 |
Clave InChI |
HIERSLZHYIQVLR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,16-Dinitro-6,7,9,10,12,13,20,21,23,24-decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine](/img/structure/B11709012.png)

![7-bromo-4-(4-(morpholinosulfonyl)benzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11709029.png)

![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11709037.png)
![(5E)-3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709052.png)
![N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11709053.png)

![N-(4-methoxyphenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B11709063.png)
![5-bromo-N'-[(E)-(4-methoxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11709065.png)
![6,6'-(butane-1,4-diyldisulfanediyl)bis[4-(4-butoxyphenyl)-5-cyano-2-methyl-N-phenylpyridine-3-carboxamide]](/img/structure/B11709073.png)
![Methyl 4-(2-{2-[4-(methoxycarbonyl)phenoxy]ethoxy}ethoxy)benzoate](/img/structure/B11709090.png)
![5-(4-Butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)phenyl]pyridine](/img/structure/B11709095.png)
![2-Phenyl-N-(2,2,2-trichloro-1-{[(4-hydroxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11709103.png)
